REACTION_SMILES
|
[CH2:37]([Al+:38][CH2:39][CH:40]([CH3:41])[CH3:42])[CH:43]([CH3:44])[CH3:45].[CH2:48]1[O:49][CH2:50][CH2:51][CH2:52]1.[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:6]=[CH:7][C:8](=[O:9])[OH:10])[cH:11][cH:12][c:13]1[O:14][CH3:15].[CH3:20][O:21][C:22](=[O:23])[CH:24]=[CH:25][c:26]1[cH:27][cH:28][c:29]([O:30][CH3:31])[c:32]([O:33][CH3:34])[cH:35]1.[CH3:46][OH:47].[H-:36].[OH2:53].[S:16]([Cl:17])([Cl:18])=[O:19]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:6]=[CH:7][CH2:8][OH:9])[cH:11][cH:12][c:13]1[O:14][CH3:15]
|
Name
|
CC(C)C[Al+]CC(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C[Al+]CC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C=CC(=O)O)cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C=Cc1ccc(OC)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C=CCO)cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:37]([Al+:38][CH2:39][CH:40]([CH3:41])[CH3:42])[CH:43]([CH3:44])[CH3:45].[CH2:48]1[O:49][CH2:50][CH2:51][CH2:52]1.[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:6]=[CH:7][C:8](=[O:9])[OH:10])[cH:11][cH:12][c:13]1[O:14][CH3:15].[CH3:20][O:21][C:22](=[O:23])[CH:24]=[CH:25][c:26]1[cH:27][cH:28][c:29]([O:30][CH3:31])[c:32]([O:33][CH3:34])[cH:35]1.[CH3:46][OH:47].[H-:36].[OH2:53].[S:16]([Cl:17])([Cl:18])=[O:19]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:6]=[CH:7][CH2:8][OH:9])[cH:11][cH:12][c:13]1[O:14][CH3:15]
|
Name
|
CC(C)C[Al+]CC(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C[Al+]CC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C=CC(=O)O)cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C=Cc1ccc(OC)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C=CCO)cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |